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Compound of Interest

4-Amino-2-
Compound Name:

(trifluoromethyl)acetanilide

Cat. No.: B161694

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4). The document
details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
This information is critical for the identification, characterization, and quality control of this
compound in research and development settings.

Compound Information
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Property Value

N-[4-amino-2-
IUPAC Name
(trifluoromethyl)phenyl]lacetamide[1]

4-Amino-2-(trifluoromethyl)acetanilide, 4'-

Synonyms Amino-2'-(trifluoromethyl)acetanilide
CAS Number 134514-34-4[1]

Molecular Formula CoHoF3N20[1]

Molecular Weight 218.18 g/mol [1]

Chemical Structure \H/

Spectroscopic Data

While publicly available, comprehensive peak-listed spectroscopic data for 4-Amino-2-
(trifluoromethyl)acetanilide is limited, this section outlines the expected spectral
characteristics based on its chemical structure and data from analogous compounds.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine
and amide protons, and the methyl protons of the acetamido group.
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Expected Chemical

Coupling Constant

Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
Aromatic H (position ortho: ~8-9 Hz, meta:
6.8-7.0 Doublet of Doublets
5) ~2-3 Hz
Aromatic H (position
3) 69-7.1 Doublet meta: ~2-3 Hz
Aromatic H (position
6) 72-74 Doublet ortho: ~8-9 Hz
Amine (-NH2) 35-45 Broad Singlet -
Amide (-NH) 9.0-10.0 Singlet -
Methyl (-CH3) 20-22 Singlet -

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various
functional groups present in the molecule.

Expected Wavenumber

Vibrational Mode Intensity
(cm=)
N-H Stretch (Amine) 3300 - 3500 Medium, Doublet
N-H Stretch (Amide) 3200 - 3400 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Methyl) 2850 - 3000 Medium
C=0 Stretch (Amide I) 1660 - 1690 Strong
N-H Bend (Amide II) 1510 - 1570 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-F Stretch (Trifluoromethyl) 1100 - 1350 Strong
C-N Stretch 1200 - 1350 Medium
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Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry is expected to yield a molecular ion peak and
several characteristic fragment ions.

m/z Assignment Relative Intensity
218 [M]* (Molecular lon) Moderate

176 [M - CH2COJ* High

159 [M - NH2COCHs]* Moderate

147 [M - CFs]* Moderate

43 [CHsCOJ* High

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data described
above.

NMR Spectroscopy

Objective: To obtain a high-resolution *H NMR spectrum.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-
(trifluoromethyl)acetanilide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCIs). The choice of solvent is critical to avoid exchange of the amine and amide
protons.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher).
o Data Acquisition:

o Record the spectrum at a standard temperature (e.g., 298 K).
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o Acquire the free induction decay (FID) over a spectral width appropriate for aromatic and
aliphatic protons (e.g., -2 to 12 ppm).

o Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

» Data Processing:

[e]

Apply a Fourier transform to the FID.

o

Phase and baseline correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

[¢]

Integrate the signals and analyze the multiplicities and coupling constants.

IR Spectroscopy

Objective: To obtain a high-quality FTIR spectrum of the solid material.
Methodology (KBr Pellet Technique):
e Sample Preparation:

o Thoroughly grind 1-2 mg of 4-Amino-2-(trifluoromethyl)acetanilide with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar
and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm™1).
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» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its primary
fragments.

Methodology (Electron lonization):

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer via a direct insertion probe or by gas chromatography if the compound is
sufficiently volatile and thermally stable.

« lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) in the ion source.

o Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge
(m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in
structural elucidation.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic
techniques described.

Sample Preparation Data Acquisition Data Processing & Analysis

. > Dissolve in > Insert into . ) Phase & Baseline >
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Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for FTIR spectroscopy (KBr pellet method).
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Caption: General workflow for Mass Spectrometry (Electron lonization).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b161694?utm_src=pdf-body-img
https://www.benchchem.com/product/b161694?utm_src=pdf-body-img
https://www.benchchem.com/product/b161694?utm_src=pdf-body-img
https://www.benchchem.com/product/b161694?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | COH9F3N20O | CID 2735954 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-
(trifluoromethyl)acetanilide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b161694#spectroscopic-data-for-4-amino-2-
trifluoromethyl-acetanilide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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